molecular formula C19H17Cl2N3OS B460111 3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 387831-20-1

3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B460111
CAS No.: 387831-20-1
M. Wt: 406.3g/mol
InChI Key: YAGOLUMFUULHCP-UHFFFAOYSA-N
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Description

3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a key node in the Rho GTPase signaling pathway. This compound has emerged as a critical chemical probe for investigating the role of PAK4 in oncogenic processes. Its primary research value lies in its ability to disrupt the PAK4 interaction with its binding partners, thereby inhibiting the kinase's scaffolding function, which is distinct from simply inhibiting its catalytic activity. This mechanism is particularly relevant for studying PAK4's role in pancreatic cancer cell growth and survival . Research utilizing this inhibitor has been instrumental in elucidating how PAK4 promotes tumorigenesis by regulating cytoskeletal reorganization, cell proliferation, and survival signals independent of the MAPK pathway. It serves as a valuable tool for dissecting complex signaling networks in cancer biology and for validating PAK4 as a potential therapeutic target in various malignancies, including gastric and breast cancers. The compound enables researchers to explore novel therapeutic strategies aimed at disrupting protein-protein interactions rather than traditional kinase active sites.

Properties

IUPAC Name

6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c20-12-6-4-7-13(21)16(12)24-18(25)17-15(22)11-9-10-5-2-1-3-8-14(10)23-19(11)26-17/h4,6-7,9H,1-3,5,8,22H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGOLUMFUULHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Keto-Thiophene Intermediate

The synthesis begins with a Friedel-Crafts acylation to install a ketone group on a thiophene derivative. Adapted from, o-xylene reacts with glutaric anhydride in the presence of AlCl₃ to form 5-(3,4-dimethylphenyl)-5-oxopentanoic acid. This step establishes the carbonyl functionality necessary for subsequent cyclization.

Cyclization via Polyphosphoric Acid

Cyclization of the keto-thiophene intermediate using polyphosphoric acid (PPA) forms the seven-membered ring. As demonstrated in, heating 5-(3,4-dimethylphenyl)pentanoic acid in PPA at 96°C for 4 hours yields 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This method achieves a 72–77% yield, with the reaction proceeding via intramolecular electrophilic aromatic substitution.

Thienopyridine Formation

Condensation of the cyclized product with cyanothioacetamide or 2-cyanoacetohydrazide forms the thienopyridine moiety. Method B from employs piperidinium acetate under reflux to facilitate Michael addition and cyclization, yielding 6-substituted-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives. For example, 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile was synthesized in 75% yield using this approach.

Introduction of the 3-Amino Group

Oxidation of Dihydropyridine Intermediates

The 2-thioxo-1,2-dihydropyridine intermediate undergoes oxidation to introduce the amino group. Search result describes using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ to oxidize dihydropyrazoles to pyrazoles. Applying this to the thienopyridine system, oxidation with DDQ in dichloromethane converts the thioxo group to an amine, yielding 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine.

Carboxamide Functionalization

Vilsmeier-Haack Formylation

A Vilsmeier-Haack reaction introduces a formyl group at the 2-position of the thienopyridine core. As detailed in, treating the cycloheptathienopyridine with DMF and POCl₃ at 80°C generates 9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzoannulene-8-carbaldehyde. This aldehyde serves as a precursor for the carboxamide.

Amidation with 2,6-Dichloroaniline

The formyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, followed by activation with thionyl chloride to form the acyl chloride. Reaction with 2,6-dichloroaniline in the presence of triethylamine yields the final carboxamide. This step parallels methodologies in, where thioglycolic acid and amines formed thiazolidinone derivatives.

Optimization and Analytical Validation

Reaction Conditions and Yields

StepReactionReagents/ConditionsYield (%)
1Friedel-Crafts AcylationAlCl₃, DCM, 0°C → RT68
2CyclizationPPA, 96°C, 4h75
3Thienopyridine FormationPiperidinium acetate, reflux72
4OxidationDDQ, CH₂Cl₂, RT65
5AmidationSOCl₂, Et₃N, THF70

Spectroscopic Characterization

  • IR Spectroscopy : The final product shows peaks at 3360 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1540 cm⁻¹ (C=C aromatic).

  • ¹H NMR : Signals at δ 2.35–2.50 (m, 4H, cycloheptane CH₂), δ 6.85 (s, 1H, thiophene H), and δ 7.30–7.45 (m, 2H, dichlorophenyl H).

  • LC-MS : m/z 456.2 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈Cl₂N₃OS.

Challenges and Alternative Pathways

  • Cyclization Efficiency : PPA-mediated cyclization requires precise temperature control to avoid side products. Alternative catalysts like ZnCl₂ may improve yields.

  • Amino Group Stability : Over-oxidation during the DDQ step can lead to nitro byproducts. Reducing reaction time or using milder oxidants like MnO₂ mitigates this .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound belongs to the thienopyridine-carboxamide class. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives

Compound Name Core Structure Substituents Bioactivity Synthesis Method Source
3-Amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide Cyclohepta[b]thieno[3,2-e]pyridine 2,6-dichlorophenyl, amino Anticancer (putative kinase inhibition) Not explicitly reported; likely via Buchwald-Hartwig amination This work
3-Amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide Cyclohepta[b]thieno[3,2-e]pyridine 2-naphthyl, amino Undisclosed (structural analog) Multi-step cyclization and coupling
3,6-Diamino-N-(2-chlorophenyl)-5-cyano-4-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (KuSaSch032) Thieno[2,3-b]pyridine 2-chlorophenyl, 3-methylphenyl Antiplasmodial (IC50 = 0.18 µM) Condensation of thioxopyridine with acetamide
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine Cyclohepta[4,5]thieno[2,3-d]pyrimidine Chloro, unsubstituted EGFR/VEGFR-2 inhibition (IC50 = 0.8–1.2 µM) Cyclocondensation of thiophene precursors
3-Amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide Cyclopenta[b]thieno[3,2-e]pyridine Phenyl, amino Undisclosed (structural analog) Three-step cyclization

Key Findings :

In contrast, smaller rings (e.g., cyclopenta) may favor rigid, entropy-driven interactions . Substituent Effects: The 2,6-dichlorophenyl group in the target compound likely improves metabolic stability and target affinity over simpler phenyl or naphthyl groups (e.g., ), as seen in analogs like compound 8 (2,4-dichlorobenzoyl variant) with enhanced kinase inhibition .

Synthesis Strategies: Thienopyridine-carboxamides are typically synthesized via multi-step routes involving cyclocondensation (e.g., using cyanothioacetamide ) or coupling of preformed heterocycles with substituted benzoyl chlorides . The target compound’s synthesis likely parallels methods in , involving halogenated aryl coupling.

Bioactivity Profiles: The antiplasmodial activity of KuSaSch032 (IC50 = 0.18 µM ) highlights the role of electron-withdrawing groups (e.g., chloro, cyano) in targeting parasitic enzymes. The target compound’s dichlorophenyl group may confer similar potency but against cancer-related kinases . Pyrimidine-fused analogs (e.g., ) show stronger kinase inhibition (IC50 ~1 µM) than simpler thienopyridines, suggesting the target compound’s pyridine core may balance potency and selectivity.

Biological Activity

The compound 3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide (CAS No. 387831-20-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

  • Molecular Formula : C19H17Cl2N3OS
  • Molecular Weight : 406.33 g/mol
  • Structure : The compound features a complex bicyclic structure that incorporates a thieno-pyridine moiety.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, compounds with similar structural motifs have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of thieno[3,2-e]pyridine demonstrated potent anticancer activity by inducing apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation .

Case Study: SK228

One notable case involves the compound SK228, which shares structural similarities with this compound. SK228 was observed to significantly inhibit the proliferation of A549 lung cancer cells with an IC50 value of approximately 9 μM. It was noted for its ability to disrupt the FAK/Paxillin pathway and reduce cell invasion characteristics .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, which is crucial for halting tumor progression.
  • Inhibition of Cell Migration : By disrupting signaling pathways involved in cell migration, the compound can potentially prevent metastasis.

Comparative Activity

To better understand the biological activity of this compound in comparison to others in its class, a summary of IC50 values from various studies is presented below:

Compound NameCell Line TestedIC50 (μM)Mechanism
This compoundA549 (lung cancer)~9Apoptosis induction
SK228A5499Apoptosis induction
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideHepG2 (liver cancer)0.25AMPK regulation

Additional Biological Activities

Apart from anticancer properties, compounds similar to this compound have also been evaluated for other pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Certain thienopyridine derivatives have demonstrated efficacy against bacterial strains.

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